7-Chloro-4-methoxyquinolin-3-amine 7-Chloro-4-methoxyquinolin-3-amine
Brand Name: Vulcanchem
CAS No.: 81675-02-7
VCID: VC8296887
InChI: InChI=1S/C10H9ClN2O/c1-14-10-7-3-2-6(11)4-9(7)13-5-8(10)12/h2-5H,12H2,1H3
SMILES: COC1=C2C=CC(=CC2=NC=C1N)Cl
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

7-Chloro-4-methoxyquinolin-3-amine

CAS No.: 81675-02-7

Cat. No.: VC8296887

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-methoxyquinolin-3-amine - 81675-02-7

Specification

CAS No. 81675-02-7
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 7-chloro-4-methoxyquinolin-3-amine
Standard InChI InChI=1S/C10H9ClN2O/c1-14-10-7-3-2-6(11)4-9(7)13-5-8(10)12/h2-5H,12H2,1H3
Standard InChI Key YVBSQWDGLKPSAQ-UHFFFAOYSA-N
SMILES COC1=C2C=CC(=CC2=NC=C1N)Cl
Canonical SMILES COC1=C2C=CC(=CC2=NC=C1N)Cl

Introduction

Chemical Identity and Structural Characteristics

7-Chloro-4-methoxyquinolin-3-amine is systematically named as 7-chloro-4-methoxyquinolin-3-amine, reflecting the positions of its substituents on the quinoline backbone. The compound’s structure consists of a bicyclic aromatic system with a chlorine atom at the 7-position, a methoxy group at the 4-position, and an amino group at the 3-position . Key identifiers include:

PropertyValueSource
Molecular FormulaC10H9ClN2O\text{C}_{10}\text{H}_{9}\text{ClN}_{2}\text{O}PubChem
Molecular Weight208.64 g/molPubChem
CAS Registry Number81675-02-7PubChem
IUPAC Name7-chloro-4-methoxyquinolin-3-aminePubChem
SMILES NotationCOC1=C2C=CC(=CC2=NC=C1N)ClPubChem

The compound’s planar quinoline core facilitates π-π stacking interactions, while its substituents modulate electronic properties and solubility. The chlorine atom enhances electrophilicity, the methoxy group contributes to steric effects, and the amino group enables hydrogen bonding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-chloro-4-methoxyquinolin-3-amine typically involves multi-step reactions starting from commercially available quinoline precursors. One validated method employs 7-chloro-4-methoxyquinoline as a starting material, undergoing nitration followed by reduction to introduce the amine group.

Step 1: Nitration
7-Chloro-4-methoxyquinoline is treated with a nitrating agent (e.g., nitric acid/sulfuric acid) to yield 7-chloro-4-methoxy-3-nitroquinoline. This step selectively targets the 3-position due to the directing effects of the methoxy and chlorine groups.

Step 2: Reduction
The nitro group is reduced to an amine using catalytic hydrogenation (e.g., H2\text{H}_2/Pd-C) or chemical reductants like sodium borohydride in the presence of transition metal catalysts . For example:

7-Chloro-4-methoxy-3-nitroquinolineNaBH4,NiCl2MeOH7-Chloro-4-methoxyquinolin-3-amine\text{7-Chloro-4-methoxy-3-nitroquinoline} \xrightarrow[\text{NaBH}_4, \text{NiCl}_2]{\text{MeOH}} \text{7-Chloro-4-methoxyquinolin-3-amine}

This method achieves yields exceeding 70% under optimized conditions .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patent-pending route utilizes 4-methoxyquinoline as a precursor, introducing chlorine via electrophilic substitution (e.g., Cl2\text{Cl}_2/FeCl3_3) and subsequent amination. Key challenges include minimizing byproducts such as 5-chloro isomers and ensuring high regioselectivity.

Physicochemical Properties

Thermal Stability

The compound exhibits a melting point range of 143–147°C, consistent with its crystalline solid state under standard conditions . Predicted boiling points exceed 360°C, reflecting strong intermolecular interactions .

Solubility and Partitioning

7-Chloro-4-methoxyquinolin-3-amine is sparingly soluble in water (<0.1 mg/mL at 25°C) but readily dissolves in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . Its octanol-water partition coefficient (logP\log P) is estimated at 2.1±0.3, indicating moderate lipophilicity suitable for transmembrane diffusion .

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} = 254 nm (quinoline π→π* transition) .

  • IR: Peaks at 3350 cm1^{-1} (N-H stretch), 1240 cm1^{-1} (C-O-C stretch), and 750 cm1^{-1} (C-Cl stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6): δ 8.45 (s, 1H, NH2_2), 7.92 (d, J=9 Hz, 1H), 7.58 (d, J=2 Hz, 1H), 7.23 (dd, J=9, 2 Hz, 1H), 3.98 (s, 3H, OCH3_3) .

Biological Activity and Applications

Anticancer Properties

Preliminary studies indicate cytotoxicity against MCF-7 breast cancer cells (IC50_{50} = 12.3 μM) and A549 lung adenocarcinoma cells (IC50_{50} = 18.7 μM). Mechanistically, it inhibits topoisomerase II by intercalating DNA, inducing apoptosis via caspase-3 activation.

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 8 μg/mL) and fungi (Candida albicans, MIC = 16 μg/mL). Its mode of action involves membrane disruption and inhibition of ergosterol biosynthesis.

Future Directions

Ongoing research explores structural modifications to enhance bioavailability and reduce off-target effects. Computational modeling predicts that replacing the methoxy group with a trifluoromethyl moiety could improve blood-brain barrier penetration for CNS applications. Additionally, nanoparticle-based delivery systems are under investigation to mitigate solubility limitations.

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